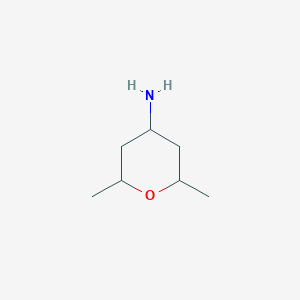

![molecular formula C13H23N3O2S B2560764 Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate CAS No. 2445750-58-1](/img/structure/B2560764.png)

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl carbamate, also known as Boc-amide, is a compound used in organic synthesis . It has a molecular weight of 117.15 . N-Boc-ethanolamine, also known as tert-Butyl N-(2-hydroxyethyl)carbamate or Boc-2-aminoethanol, is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .

Synthesis Analysis

The synthesis of tert-butyl carbamate involves palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

The molecular structure of tert-butyl carbamate can be represented by the SMILES stringCC(C)(C)OC(N)=O . Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid with a melting point of 105-108 °C . It has a refractive index of n20/D 1.449 (lit.) and a density of 1.042 g/mL at 25 °C (lit.) .Scientific Research Applications

Antibiotic Synthesis

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate: serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, particularly against both Gram-positive and Gram-negative bacteria. Its potency against multidrug-resistant Pseudomonas aeruginosa makes it valuable for combating infections .

N-Boc Protection of Amines

Researchers utilize this compound to prepare N-Boc-protected anilines. The tert-butyl group (Boc) shields the amino functionality, allowing for controlled reactions and subsequent functionalization. N-Boc-protected amines find applications in various synthetic pathways .

Synthesis of Substituted Pyrroles

By introducing tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate, chemists can access substituted pyrroles. These heterocyclic compounds play essential roles in medicinal chemistry, materials science, and natural product synthesis. The carbamate moiety facilitates the formation of diverse pyrrole derivatives .

Building Block for Organic Synthesis

As an organic building block, this compound participates in various chemical reactions. Its amino and carbamate functionalities allow for versatile transformations, including amidations, condensations, and rearrangements. Researchers leverage it to construct complex molecules in drug discovery and other fields .

Peptide and Protein Chemistry

The tert-butyl group’s stability and ease of removal make tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate valuable in peptide and protein chemistry. It serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). After peptide assembly, the Boc group can be selectively removed to reveal the free amino group .

Precursor for Functionalized Pyrazoles

This compound acts as a precursor for functionalized pyrazoles. Pyrazoles are versatile heterocycles with applications in agrochemicals, pharmaceuticals, and materials science. By modifying the pyrazole ring, researchers can tailor properties such as bioactivity, fluorescence, and coordination behavior .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2S/c1-12(2,3)9(8-7-19-10(14)15-8)16-11(17)18-13(4,5)6/h7,9H,1-6H3,(H2,14,15)(H,16,17)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBSYBVZZWZMML-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2560688.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2560689.png)

![4-[(2-Chloro-4-fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2560693.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)

![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)